1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene
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Overview
Description
1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene is an aromatic compound with a complex structure that includes chlorine, fluorine, and methyl groups attached to a benzene ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitrophenol with isopropanol under basic conditions to form the corresponding ether. This intermediate is then subjected to chlorination using copper(II) chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups onto the benzene ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the substitution of halogens.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce nitro groups to amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity. The isopropoxy group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene: This compound shares a similar structure but includes a nitro group instead of a fluorine atom.
2-Chloro-4-fluoro-5-methylphenol: This compound lacks the isopropoxy group but has similar halogen and methyl substitutions on the benzene ring.
Uniqueness
1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the isopropoxy group, makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
1-chloro-4-fluoro-5-methyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)13-10-5-9(12)7(3)4-8(10)11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIGZXCRXOYKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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